molecular formula C16H13BrN2O2S B6030750 N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide

N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide

Cat. No.: B6030750
M. Wt: 377.3 g/mol
InChI Key: SZTRHMXFRGCDCU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3-bromo-4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-13-8-7-10(9-11(13)17)15(20)19-16-18-12-5-3-4-6-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTRHMXFRGCDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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